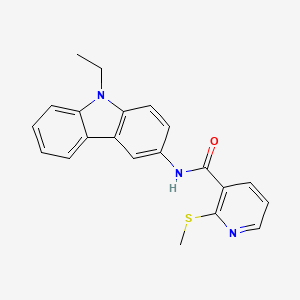
N-(9-ethyl-9H-carbazol-3-yl)-2-(methylsulfanyl)pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(9-ethyl-9H-carbazol-3-yl)-2-(methylsulfanyl)pyridine-3-carboxamide, also known as KMUP-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the family of carbazole derivatives and has unique chemical and pharmacological properties that make it a promising candidate for drug development.
作用机制
The exact mechanism of action of N-(9-ethyl-9H-carbazol-3-yl)-2-(methylsulfanyl)pyridine-3-carboxamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy metabolism and survival. It also inhibits the Akt/mTOR pathway, which is involved in cell growth and proliferation. Additionally, it has been shown to modulate the expression of various genes and proteins involved in cell signaling and apoptosis.
Biochemical and Physiological Effects:
N-(9-ethyl-9H-carbazol-3-yl)-2-(methylsulfanyl)pyridine-3-carboxamide has been shown to have various biochemical and physiological effects in animal models and in vitro studies. It has been shown to increase glucose uptake and utilization in skeletal muscle and adipose tissue, which may have implications for the treatment of type 2 diabetes. It has also been shown to improve endothelial function and reduce oxidative stress in the cardiovascular system. In the nervous system, it has been shown to protect against oxidative stress and inflammation, which are implicated in the pathogenesis of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of N-(9-ethyl-9H-carbazol-3-yl)-2-(methylsulfanyl)pyridine-3-carboxamide for lab experiments is its high purity and stability, which allows for accurate and reproducible results. It is also relatively easy to synthesize and can be produced in large quantities. However, one limitation is that its mechanism of action is not fully understood, which makes it challenging to design experiments to elucidate its effects. Additionally, its potential therapeutic applications are still being explored, and more research is needed to fully understand its efficacy and safety.
未来方向
There are several future directions for research on N-(9-ethyl-9H-carbazol-3-yl)-2-(methylsulfanyl)pyridine-3-carboxamide. One area of interest is its potential as a therapeutic agent for type 2 diabetes, given its effects on glucose uptake and utilization. Another area of interest is its potential as a neuroprotective agent for the treatment of neurodegenerative diseases. Additionally, its potential as a cardioprotective agent for the prevention and treatment of cardiovascular diseases is also being explored. Further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
合成方法
The synthesis of N-(9-ethyl-9H-carbazol-3-yl)-2-(methylsulfanyl)pyridine-3-carboxamide involves a series of chemical reactions that start with the condensation of 9-ethylcarbazole and 2-chloro-3-methylpyridine. The resulting intermediate is then treated with thioacetamide to yield the final product, N-(9-ethyl-9H-carbazol-3-yl)-2-(methylsulfanyl)pyridine-3-carboxamide. The synthesis process has been optimized to achieve high yields and purity, making it suitable for large-scale production.
科学研究应用
N-(9-ethyl-9H-carbazol-3-yl)-2-(methylsulfanyl)pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. In cancer research, N-(9-ethyl-9H-carbazol-3-yl)-2-(methylsulfanyl)pyridine-3-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In cardiovascular research, N-(9-ethyl-9H-carbazol-3-yl)-2-(methylsulfanyl)pyridine-3-carboxamide has been shown to have protective effects against ischemia-reperfusion injury and heart failure. In neurological research, N-(9-ethyl-9H-carbazol-3-yl)-2-(methylsulfanyl)pyridine-3-carboxamide has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
N-(9-ethylcarbazol-3-yl)-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3OS/c1-3-24-18-9-5-4-7-15(18)17-13-14(10-11-19(17)24)23-20(25)16-8-6-12-22-21(16)26-2/h4-13H,3H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPZILRDZCQLTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=C(N=CC=C3)SC)C4=CC=CC=C41 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9-ethyl-9H-carbazol-3-yl)-2-(methylsulfanyl)pyridine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


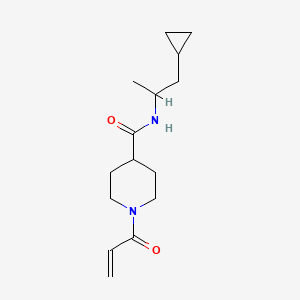
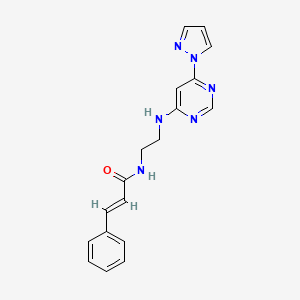
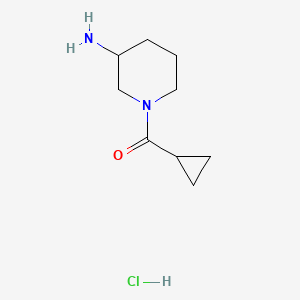


![[5-methyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B2557671.png)

![9-benzyl-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2557674.png)
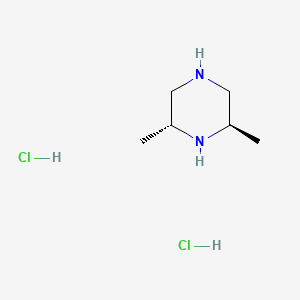

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide](/img/structure/B2557678.png)
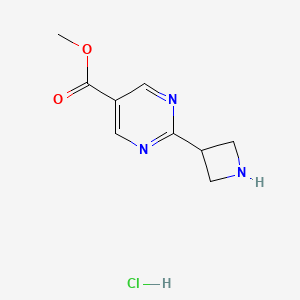
![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide](/img/structure/B2557680.png)